Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxypiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with tert-butyl 3-hydroxypiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-4-chlorobutyrophenone: This compound shares the tert-butyl and chlorophenyl groups but differs in its overall structure and functional groups.
Tert-butyl (4-ethynylphenyl)carbamate: Another compound with a tert-butyl group, but with different substituents and applications.
Uniqueness
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypiperidine moiety, in particular, contributes to its versatility in various research applications.
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQJGAYTCBZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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